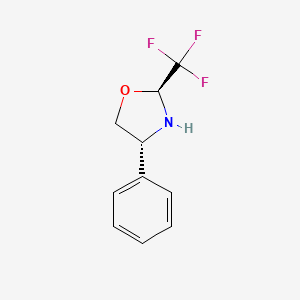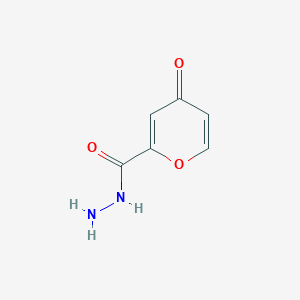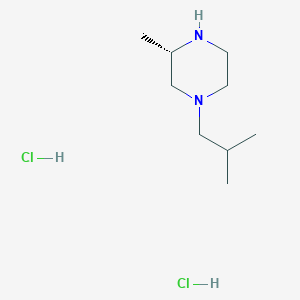
2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common approach is:
Halogenation: Starting with a suitable benzene derivative, selective bromination and iodination are performed to introduce the bromo and iodo groups at specific positions on the aromatic ring.
Nucleophilic Substitution: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a halogenated benzene under basic conditions.
Trifluoromethylation: The trifluoromethyl group is typically introduced using reagents like trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
Substitution Reactions: The compound can undergo various substitution reactions due to the presence of halogen atoms. For example, nucleophilic aromatic substitution (S_NAr) can occur at the positions ortho or para to the electron-withdrawing groups.
Oxidation and Reduction: The phenoxy group can be oxidized to form quinones, while the aromatic ring can undergo reduction under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, facilitated by the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts (Pd(PPh₃)₄) with bases like potassium phosphate (K₃PO₄).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Reduced aromatic rings or dehalogenated products.
Coupling: Biaryl compounds or extended aromatic systems.
科学研究应用
Chemistry
In chemistry, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of halogenated aromatic compounds with biological macromolecules. Its multiple halogen atoms can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of halogen atoms can influence the compound’s bioavailability, metabolic stability, and interaction with biological targets.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as liquid crystals or polymers with specific electronic properties. Its unique structure can impart desirable characteristics to the final products.
作用机制
The mechanism of action of 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The halogen atoms can form halogen bonds with amino acid residues, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(2-Bromo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Iodo-6-chloro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
- 2-(2-Bromo-6-fluoro-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene
Uniqueness
Compared to similar compounds, 2-(2-Bromo-6-iodo-phenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene is unique due to the presence of both bromine and iodine atoms, which can significantly influence its reactivity and interaction with other molecules. The combination of multiple halogen atoms and functional groups makes it a versatile compound for various applications in scientific research and industry.
属性
分子式 |
C13H5BrF5IO |
|---|---|
分子量 |
478.98 g/mol |
IUPAC 名称 |
2-(2-bromo-6-iodophenoxy)-1,3-difluoro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5BrF5IO/c14-7-2-1-3-10(20)11(7)21-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
InChI 键 |
CGVBDZAWVTVGIB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)I)OC2=C(C=C(C=C2F)C(F)(F)F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Bromo-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12078921.png)

![Ethyl({[3-fluoro-4-(thiophen-3-yl)phenyl]methyl})amine](/img/structure/B12078929.png)
![2-[[5-[2-(2-amino-4-oxo-4a,5,6,7-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12078934.png)

![4-Nitro-3',4'-dihydro-[1,2'-binaphthalen]-1'(2'H)-one](/img/structure/B12078951.png)


![2',7'-Dibromospiro[cyclopentane-1,9'-fluorene]](/img/structure/B12078965.png)



![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
